molecular formula C26H28Br2N4O2 B10875444 2-bromo-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

2-bromo-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide

Cat. No.: B10875444
M. Wt: 588.3 g/mol
InChI Key: JGSHXQLYBQIJHR-UHFFFAOYSA-N
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Description

This compound features a complex structure with intriguing biological potential. The central core, an 8-azabicyclo[3.2.1]octane scaffold, is a key motif found in tropane alkaloids. Tropane alkaloids exhibit diverse biological activities, making their stereoselective preparation a focus of research worldwide .

Preparation Methods

Synthetic Routes:

  • Enantioselective Construction from Acyclic Precursors:

    • Most approaches involve constructing an acyclic starting material with the necessary stereochemical information. This precursor then undergoes stereocontrolled cyclization to form the bicyclic scaffold.
    • Researchers have developed various methods to achieve this, emphasizing stereochemistry during the synthetic process.
  • Desymmetrization from Achiral Tropinone Derivatives:

    • An alternative approach involves starting from achiral tropinone derivatives and introducing stereochemistry during the transformation.
    • These methods allow direct formation of the 8-azabicyclo[3.2.1]octane architecture.

Industrial Production:

  • While industrial-scale production methods may vary, the synthetic routes mentioned above serve as the foundation for large-scale synthesis.

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions yield derivatives of the 8-azabicyclo[3.2.1]octane scaffold, each with distinct properties.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel compounds.

    Biology: Investigated for potential pharmacological activities.

    Medicine: Explored for drug development.

    Industry: May find applications in materials science or catalysis.

Mechanism of Action

  • The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other tropane alkaloids.

    Similar Compounds: Include related structures like atropine, scopolamine, and hyoscyamine.

Properties

Molecular Formula

C26H28Br2N4O2

Molecular Weight

588.3 g/mol

IUPAC Name

2-bromo-N-[5-bromo-2-hydroxy-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]indol-3-yl]iminobenzamide

InChI

InChI=1S/C26H28Br2N4O2/c1-25(2)11-17-12-26(3,13-25)14-31(17)15-32-21-9-8-16(27)10-19(21)22(24(32)34)29-30-23(33)18-6-4-5-7-20(18)28/h4-10,17,34H,11-15H2,1-3H3

InChI Key

JGSHXQLYBQIJHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CN3C4=C(C=C(C=C4)Br)C(=C3O)N=NC(=O)C5=CC=CC=C5Br)C)C

Origin of Product

United States

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